molecular formula C14H17NO5 B2981961 methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate CAS No. 1213783-62-0

methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate

Cat. No. B2981961
CAS RN: 1213783-62-0
M. Wt: 279.292
InChI Key: CPWNUOJLLPXDNI-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate” would include characteristics such as boiling point, density, and pKa. A similar compound, “4-methoxybenzyl (3-(aminomethyl)oxetan-3-yl)carbamate”, has a predicted boiling point of 448.1±45.0 °C, a predicted density of 1.24±0.1 g/cm3, and a predicted pKa of 9.40±0.20 .

Scientific Research Applications

Versatile Building Block for Amino Acids

Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, an analog closely related to methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate, has been demonstrated to be a reactive intermediate for Michael additions and Diels–Alder reactions. These reactions are pivotal for synthesizing new cyclopropyl-containing amino acids in a protected form. The compound has also shown utility in the synthesis of methyl 4-tert-butoxycarbonylmethyl-5-oxo-4,7-diazaspiro[2.5]octane-8-carboxylate, a precursor to constrained bicyclic peptidomimetics (Limbach, Lygin, Es-Sayed, & Meijere, 2009).

Benzylation of Alcohols

Another application involves the use of 2-benzyloxy-1-methylpyridinium triflate, a stable, neutral organic salt derived from a similar process that utilizes benzylation. This compound effectively converts alcohols into benzyl ethers, showcasing the reactivity and potential of the chemical structure for modifications in organic synthesis (Poon & Dudley, 2006).

properties

IUPAC Name

methyl (2S)-2-(oxetan-3-yl)-2-(phenylmethoxycarbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-18-13(16)12(11-8-19-9-11)15-14(17)20-7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,15,17)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWNUOJLLPXDNI-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1COC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1COC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate

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